molecular formula C9H10N4OS B13684381 1-(4-Methoxyphenyl)-5-(methylthio)-1H-tetrazole

1-(4-Methoxyphenyl)-5-(methylthio)-1H-tetrazole

Cat. No.: B13684381
M. Wt: 222.27 g/mol
InChI Key: NEDBFTHSJMOZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-5-(methylthio)-1H-tetrazole is a chemical compound characterized by the presence of a methoxyphenyl group and a methylthio group attached to a tetrazole ring

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-5-(methylthio)-1H-tetrazole typically involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide and sodium azide under specific conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the tetrazole ring to an amine derivative.

    Substitution: The methoxy and methylthio groups can participate in nucleophilic substitution reactions, where reagents such as alkyl halides or acyl chlorides are used to introduce new functional groups.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Methoxyphenyl)-5-(methylthio)-1H-tetrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-(methylthio)-1H-tetrazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-5-(methylthio)-1H-tetrazole can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-1H-tetrazole: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.

    1-(4-Methylthio)-1H-tetrazole: Lacks the methoxyphenyl group, which may affect its solubility and interaction with biological targets.

    1-Phenyl-1H-tetrazole: Lacks both the methoxy and methylthio groups, serving as a simpler analog for comparison.

Properties

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-methylsulfanyltetrazole

InChI

InChI=1S/C9H10N4OS/c1-14-8-5-3-7(4-6-8)13-9(15-2)10-11-12-13/h3-6H,1-2H3

InChI Key

NEDBFTHSJMOZLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.